2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
2,5-dioxo-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile is a complex organic compound that features a thiazole ring fused with a dipyridopyrimidine structure. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxo-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a dipyridopyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-dioxo-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction could produce hydro-derivatives .
Scientific Research Applications
2,5-dioxo-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dioxo-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.
Dipyridopyrimidine Derivatives: Compounds with similar dipyridopyrimidine structures, such as certain purine analogues.
Uniqueness
2,5-dioxo-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile is unique due to its specific combination of thiazole and dipyridopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
879955-40-5 |
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Molecular Formula |
C15H7N5O2S |
Molecular Weight |
321.3g/mol |
IUPAC Name |
2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C15H7N5O2S/c16-8-9-7-10-12(20(13(9)21)15-17-4-6-23-15)18-11-3-1-2-5-19(11)14(10)22/h1-7H |
InChI Key |
KIVXDVSRGORNIV-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=C(C(=O)N3C4=NC=CS4)C#N)C(=O)N2C=C1 |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=O)N3C4=NC=CS4)C#N)C(=O)N2C=C1 |
Origin of Product |
United States |
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